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Compound of Interest

(R)-2-Chloro-4-methylpentanoic
Compound Name: ”
aci

Cat. No.: B12096140

Get Quote

Nomenclature, Physicochemical Profiling, and Synthetic
Utility

Executive Summary

(R)-

-Chloroisocaproic acid (Systematic Name: (2R)-2-chloro-4-methylpentanoic acid) is a chiral
aliphatic carboxylic acid derived from D-leucine. It serves as a pivotal "chiral pool" intermediate
in drug discovery, specifically for the synthesis of depsipeptides (e.g., morpholine-2,5-diones)
and peptidomimetics (e.g., renin or MMP inhibitors). Its utility lies in its ability to undergo
nucleophilic substitution with stereochemical inversion, allowing access to specific (S)-
configured derivatives that are difficult to synthesize directly.

Nomenclature & Chemical Identity

Precise nomenclature is required to avoid stereochemical ambiguity, particularly when
distinguishing between the "D/L" (Fisher) and "R/S" (Cahn-Ingold-Prelog) systems.
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Category

Identifier / Name

Notes

Systematic Name (IUPAC)

(2R)-2-chloro-4-

methylpentanoic acid

Preferred for regulatory

documentation.

Common Synonyms

(R)-

-chloroisocaproic acidD-2-

chloroisocaproic acidD-

-chlorocaproic acid

"D" correlates to the (R)
configuration in this specific
halogenated series (derived

from D-Leu).

Often used for bulk sourcing;

enantiopure forms require

CAS Number (Racemate) 29671-29-2 N ] ]
specific synthesis or chiral
resolution.

The enantiomer (derived from
L-Leu) is more commercially

CAS Number ((S)-Isomer) 29617-66-1 ]
common; (R) is often custom-
synthesized.

C
Molecular Formula H

Clo
Molecular Weight 150.60 g/mol

Stereochemical Correlation

The synthesis of

-chloro acids from

-amino acids via diazotization generally proceeds with retention of configuration due to

neighboring group participation

e D-Leucine ((R)-configuration)

(double inversion).

(R)-2-chloro-4-methylpentanoic acid.
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e L-Leucine ((S)-configuration)

(S)-2-chloro-4-methylpentanoic acid.

Physicochemical Properties

The following data points are critical for process optimization and analytical characterization.

Property Value / Description Technical Context

Often solidifies at low

Physical State Colorless to pale yellow liquid )
temperatures; hygroscopic.
- ) High vacuum distillation is
Boiling Point ~113-115 °C at 10 mmHg o
recommended for purification.
Denser than water; facilitates
Density ~1.08 g/cm?3 phase separation in aqueous
workups.
Highly soluble in organic
Solubility DCM, EtOAc, THF, MeOH solvents; limited solubility in

cold water.

Note: Literature values vary
based on solvent and
concentration; referencing the

Optical Rotation (c=1, MeOH) (S)-enantiomer (

) suggests the (R) form is

dextrorotatory (+).

Synthetic Utility & Mechanisms

The value of (R)-

-chloroisocaproic acid lies in its reactivity profile. It acts as an electrophile at the
-carbon, susceptible to S

2 attack.
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Mechanistic Pathway: The "Double Inversion" vs.
"Single Inversion”

o Formation (Retention): Diazotization of D-Leucine involves an intramolecular attack by the
carboxylate oxygen to form an

-lactone intermediate (Inversion 1), which is then opened by chloride (Inversion 2), resulting
in net retention.

« Utilization (Inversion): Subsequent reaction of the (R)-chloro acid with nucleophiles (e.g.,
thioacetate, amines) typically proceeds via a standard S

2 mechanism, resulting in inversion to the (S)-configuration.

NaNO2, HCI

D-Leucine (Diazotization) > Diazonium

(R-Configuration) Intermediate
T
Intramoleo'plar
Attack (Inv#l)
Cl- Attack Nucleophile (Nu-)
Alpha-Lactone o (nv#2) | (R)-Alpha-Chloroisocaproic Acid SN2 Reaction (S)-Nu-Isocaproic Acid
(Transient) (Retention Product) (Inversion Product)

Click to download full resolution via product page

Figure 1: Stereochemical pathway from D-Leucine to (S)-functionalized derivatives via (R)-
chloro acid intermediate.

Experimental Protocols

The following protocols are adapted from standard methodologies for

-chloro acid synthesis and usage.

Protocol A: Synthesis of (R)-2-Chloro-4-methylpentanoic
Acid

Objective: Convert D-Leucine to its

-chloro analog with retention of configuration.
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Reagents:
e D-Leucine (1.0 equiv)
e Sodium Nitrite (NaNO
, 1.5 equiv)
o Hydrochloric Acid (5 N HCI, excess)
Procedure:

» Dissolution: Dissolve D-Leucine in 5 N HCI (approx. 10 mL per gram of amino acid) in a
round-bottom flask.

e Cooling: Cool the solution to 0°C using an ice/salt bath. Critical: Temperature control is
essential to prevent side reactions.

» Diazotization: Add an aqueous solution of NaNO

dropwise over 1-2 hours, maintaining the internal temperature below 5°C. Vigorous gas
evolution (N

) will occur.

e Reaction: Stir at 0°C for 3 hours, then allow to warm to room temperature overnight.
o Extraction: Extract the aqueous phase with diethyl ether (3x).
 Purification: Wash combined organic layers with brine, dry over MgSO

, and concentrate in vacuo.

o Distillation: Purify the crude oil via vacuum distillation (bp ~113°C @ 10 mmHg) to obtain the
pure acid.

Protocol B: Synthesis of (S)-Thio-Derivative
(Peptidomimetic Precursor)
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Objective: Displace the

-chloro group with a thiol nucleophile (inversion).

Procedure:

Preparation: Dissolve (R)-2-chloro-4-methylpentanoic acid (1.0 equiv) in DMF.

Nucleophile: Add Potassium Thioacetate (KSAc, 1.2 equiv) at 0°C.

Reaction: Stir at room temperature for 12 hours. The reaction proceeds via S

2 inversion.

Workup: Dilute with water, extract with EtOAc, and purify via column chromatography.

Result: Yields (S)-2-(acetylthio)-4-methylpentanoic acid, a key intermediate for thiol-based
inhibitors.

Quality Control & Analytics

To ensure scientific integrity, the following parameters must be verified:

o Enantiomeric Excess (ee%): Determine via Chiral HPLC (e.g., Chiralpak AD-H column) or by
derivatization with a chiral amine (e.qg., (S)-

-methylbenzylamine) followed by
H-NMR analysis.
* NMR Verification:
o HNMR (CDCI
): Look for the
-proton doublet of doublets at

ppm.
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o C NMR: Carbonyl carbon at

ppm;

-carbon at

ppm.

References

« National Center for Biotechnology Information (2025).PubChem Compound Summary for
CID 12732682, (R)-2-Chloro-4-methylpentanoic acid. Retrieved from [Link]

¢ Organic Syntheses (1988).Synthesis of (S)-2-Chloroalkanoic Acids from (S)-Amino Acids.
Org.[1] Synth. 1988, 66, 151. (Methodology adapted for D-enantiomer). Retrieved from [Link]

+ Koppenhoefer, B., & Schurig, V. (1988).(S)-2-Chloroalkanoic acids via diazotization of (S)-
amino acids. Organic Syntheses.[2] (Provides the foundational mechanism for retention of
configuration). Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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